N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(23(27-15-7-8-16-27)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-12,15-16,22-23H,13-14,17-19H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQQDVAWRLDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and an appropriate catalyst.
Incorporation of the Pyrrole Moiety: The pyrrole moiety is introduced via a condensation reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential in targeting leukemia cells, showcasing effective inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 5.0 | Induction of apoptosis |
| K562 | 4.5 | Cell cycle arrest |
| U937 | 6.0 | Inhibition of proliferation |
Neurological Applications
The compound has been studied for its effects on neurological disorders, particularly as a potential treatment for conditions such as Parkinson's disease and schizophrenia. It acts as a modulator for various neurotransmitter receptors, including dopamine and serotonin receptors.
Mechanisms of Action :
- Dopamine Receptor Modulation : Enhances dopaminergic signaling, which may alleviate symptoms associated with dopamine deficiency.
- Serotonin Receptor Interaction : Exhibits affinity for serotonin receptors, potentially aiding in mood regulation and anxiety reduction.
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of this compound against human leukemia cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation.
Case Study 2: Neurological Effects
In a preclinical model for Parkinson's disease, researchers tested the compound's ability to improve motor functions in rodents. Results showed a marked improvement in motor coordination and a reduction in neuroinflammation markers, suggesting potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological profile of N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, a comparative analysis with structurally or functionally related acetamide derivatives is provided below.
Table 1: Comparative Analysis of Acetamide Derivatives
Key Findings and Structural-Activity Relationships (SAR)
Cholinesterase Inhibition
- The target compound’s AChE inhibitory activity (IC50: 1.6 mM) is attributed to its benzylpiperidine group, which mimics the choline-binding site of AChE, and the pyrrole ring, which may stabilize interactions with catalytic residues .
- In contrast, bis-coumarin derivatives achieve dual MAO-A and cholinesterase inhibition through planar coumarin cores, which facilitate aromatic stacking, but lack the piperidine moiety critical for CNS penetration .
Anti-Cancer Activity Compounds 38–40 () incorporate quinazoline-sulfonyl groups linked to methoxyphenyl acetamide. The absence of a piperidine group in these compounds limits their CNS activity but improves peripheral cytotoxicity .
Antiplasmodial Activity
- Trichloroacetamide derivatives () feature halogen substituents (e.g., Br, I) on the phenyl ring, which increase lipophilicity and membrane permeability. The trichloro group may act as a metabolic stabilizer, prolonging antiplasmodial action. The target compound lacks halogens, suggesting divergent metabolic pathways and target specificity .
Antimicrobial Potential Benzothiazole-containing acetamides () utilize a trifluoromethyl group to enhance metabolic stability and a methoxyphenyl group for hydrophobic interactions with bacterial or fungal targets. The target compound’s benzylpiperidine group may reduce broad-spectrum antimicrobial efficacy but improve selectivity for eukaryotic enzymes like AChE .
Contrasting Pharmacological Profiles
- Target Specificity : The benzylpiperidine-pyrrole scaffold in the target compound favors CNS targets (e.g., AChE), while quinazoline-sulfonyl (anti-cancer) and benzothiazole (antimicrobial) derivatives prioritize peripheral or microbial systems.
- Substituent Effects : Electron-withdrawing groups (e.g., -SO2, -CF3) in anti-cancer/antimicrobial compounds enhance reactivity, whereas electron-donating groups (e.g., benzylpiperidine) in the target compound optimize enzyme binding and CNS bioavailability.
Q & A
Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of 1-benzylpiperidin-4-amine with a phenyl-pyrrolyl acetic acid derivative, facilitated by coupling reagents like EDC/HOBt.
- Step 2 : Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and characterization using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like unreacted amines or dimerization intermediates.
Q. How is the structural identity of this compound confirmed in crystallographic studies?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Refinement via SHELXL (for small-molecule structures) to resolve bond lengths, angles, and torsional conformations .
- Validation : Cross-check experimental data (e.g., CCDC entries) with computational models (DFT-optimized geometries) to confirm stereoelectronic properties .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may exhibit acute toxicity (oral LD₅₀ data pending) and irritancy, as inferred from structurally similar piperidine derivatives .
- Storage : Store at -20°C under inert atmosphere (argon) to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Assay Optimization : Replicate studies under standardized conditions (e.g., cell lines, incubation time, and serum-free media). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, focusing on covariates (e.g., solvent polarity in bioactivity assays) .
Q. What strategies are effective for improving the compound’s metabolic stability in vivo?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Q. How can computational modeling predict this compound’s interaction with target receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built receptors (e.g., dopamine D2 receptor). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyrrole NH, hydrophobic contacts with benzyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
